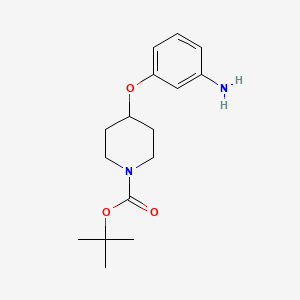

Tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-7-13(8-10-18)20-14-6-4-5-12(17)11-14/h4-6,11,13H,7-10,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUWGUMWHBEZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

Tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate is a bifunctional organic molecule of significant interest in the field of drug discovery and development. Its structure, which combines a Boc-protected piperidine ring, a flexible phenoxy ether linkage, and a reactive aniline moiety, makes it a valuable building block for the synthesis of complex molecular architectures. The strategic placement of the amino group at the meta-position of the phenoxy ring offers a distinct vector for chemical elaboration compared to its ortho and para isomers, allowing for nuanced structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the chemical properties, a robust synthetic protocol, potential applications, and essential safety considerations for this important synthetic intermediate. The presence of the piperidine heterocycle is a common feature in many approved drugs, valued for its ability to improve physicochemical properties such as solubility and to serve as a scaffold for interacting with biological targets.[1]

Physicochemical and Structural Properties

The key to effectively utilizing this compound in a synthetic workflow is a thorough understanding of its fundamental chemical properties.

| Property | Value | Source |

| CAS Number | 790667-68-4 | CymitQuimica |

| Molecular Formula | C₁₆H₂₄N₂O₃ | CymitQuimica |

| Molecular Weight | 292.37 g/mol | CymitQuimica |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not experimentally determined. The related compound, tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate, has a melting point of 91°C.[2] | N/A |

| Boiling Point | Not experimentally determined. | N/A |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | N/A |

Structural Elucidation:

The structure of this compound features a central piperidine ring. The nitrogen of the piperidine is protected by a tert-butyloxycarbonyl (Boc) group, which serves to prevent its participation in undesired side reactions and can be readily removed under acidic conditions. The 4-position of the piperidine ring is connected to a 3-aminophenoxy group via an ether linkage. This aniline moiety provides a nucleophilic site for further chemical modifications, such as amide bond formation or arylation reactions.

Synthesis and Reactivity: A Strategic Approach

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate

This step involves a Williamson ether synthesis, a classic and robust method for forming ether linkages.

-

Reagents and Setup: To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Addition: Add a solution of 1-fluoro-3-nitrobenzene (1.1 eq) in DMF dropwise to the reaction mixture.

-

Heating and Monitoring: Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired nitro-intermediate.

Causality: The choice of sodium hydride, a strong base, is crucial for the deprotonation of the secondary alcohol on the piperidine ring to form the nucleophilic alkoxide. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the SNAr reaction.

Step 2: Synthesis of this compound

The final step is the reduction of the nitro group to an amine.

-

Catalyst and Setup: Dissolve the tert-butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate (1.0 eq) from the previous step in methanol. Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material has been completely converted to the product.

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Causality: Catalytic hydrogenation with palladium on carbon is a highly efficient and clean method for the reduction of aromatic nitro groups. This method is favored for its high yields and the ease of product isolation, as the only by-product is water.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a desirable building block in the synthesis of novel therapeutic agents. The piperidine moiety is a well-established scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties.

Role as a Versatile Intermediate

The primary application of this compound is as an intermediate in multi-step syntheses. The Boc-protected piperidine allows for selective reactions at the aniline nitrogen. Upon completion of these reactions, the Boc group can be easily removed under acidic conditions to reveal the piperidine nitrogen, which can then be further functionalized. This orthogonal protection strategy is a cornerstone of modern organic synthesis.

Incorporation into Bioactive Molecules

While specific examples for the 3-aminophenoxy isomer are not prevalent in readily available literature, the analogous 4-aminophenoxy derivative is utilized as a PROTAC (Proteolysis Targeting Chimera) linker.[3] PROTACs are an emerging therapeutic modality that utilizes the cell's own protein degradation machinery to eliminate disease-causing proteins. The aminophenoxy-piperidine core can serve as a versatile linker to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase.

Caption: Conceptual role in PROTAC synthesis.

Furthermore, aryl piperidine and piperazine ethers have been investigated as dual-acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists for the potential treatment of neuropsychiatric disorders.[4] The structural motif present in this compound is highly relevant to this class of compounds.

Safety, Handling, and Storage

Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, it is prudent to handle this chemical with the precautions appropriate for related aromatic amines and piperidine derivatives.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and strong acids.

Hazard Classification (Inferred from similar compounds):

Based on data for analogous compounds, it may be classified as:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the synthesis of novel and complex molecules for drug discovery. Its bifunctional nature, coupled with the well-established utility of the piperidine scaffold, makes it a valuable tool for medicinal chemists. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reliably inferred from closely related analogues. Adherence to sound synthetic principles and appropriate safety protocols will enable researchers to effectively harness the potential of this versatile building block in the development of next-generation therapeutics.

References

-

PubMed. Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. [Link]

-

MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. echemi.com [echemi.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate

Executive Summary

This compound is a critical bifunctional building block in modern drug discovery, integrating a protected piperidine moiety with a versatile aminophenoxy group. This structure is prevalent in a range of pharmacologically active agents, making its efficient and scalable synthesis a topic of significant interest to researchers in medicinal chemistry and process development. This guide provides an in-depth analysis of the primary synthetic strategies for this target molecule. We will deconstruct the core chemical logic, present detailed, field-proven protocols, and evaluate the relative merits of each pathway to empower scientists in making informed decisions for their specific research and development objectives. The discussion is grounded in established chemical principles, including nucleophilic aromatic substitution, the Mitsunobu reaction, and palladium-catalyzed cross-coupling, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Strategic Importance of the Scaffold

The title compound serves as a cornerstone intermediate in the synthesis of numerous therapeutic candidates, particularly kinase inhibitors and GPCR modulators. Its utility stems from the orthogonal reactivity of its functional groups:

-

The Boc-Protected Piperidine: The tert-butyloxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, rendering it stable to a wide array of reaction conditions while allowing for facile deprotection under acidic conditions in a late-stage synthesis. The piperidine ring itself is a privileged scaffold, enhancing aqueous solubility and providing a three-dimensional vector for molecular elaboration.

-

The Aryl Amine: The primary aromatic amine at the meta-position is a versatile handle for subsequent chemical modifications. It can be readily acylated, alkylated, sulfonated, or used in cross-coupling reactions to build the final complex drug molecule.

An efficient and reliable synthesis is therefore not merely an academic exercise but a crucial step in the drug development pipeline. The choice of synthetic route can significantly impact project timelines, cost of goods, and the overall feasibility of a discovery program.

Retrosynthetic Analysis: Devising the Core Strategies

A logical retrosynthetic analysis of the target molecule reveals that the key bond formation is the C-O ether linkage between the piperidine ring and the phenyl ring. This disconnection gives rise to two primary precursor molecules: a substituted piperidine and a substituted phenol.

Caption: Retrosynthetic analysis of the target compound.

This analysis logically leads to three primary forward-synthesis strategies, which are differentiated by the method used to construct the ether bond. For robustness and to avoid potential side reactions with the free amine, a common and highly effective strategy involves using a precursor with a masked amino group, typically a nitro group (-NO2), which is then reduced to the desired amine (-NH2) in the final step.

Pathway I: Nucleophilic Aromatic Substitution (SNAr) Followed by Reduction

This pathway is arguably the most direct and cost-effective for large-scale synthesis. It leverages the activation of an aromatic ring towards nucleophilic attack by a strong electron-withdrawing group, such as a nitro group.

Principle & Rationale: The reaction proceeds via the formation of a nucleophilic alkoxide from tert-butyl 4-hydroxypiperidine-1-carboxylate, which then attacks an electron-deficient aromatic ring (e.g., 1-fluoro-3-nitrobenzene). The fluorine atom is an excellent leaving group for SNAr. The subsequent reduction of the nitro group is a well-established and high-yielding transformation.

Caption: Workflow for the SNAr and Reduction Pathway.

Detailed Experimental Protocol: Pathway I

Step 1: Synthesis of tert-butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.8 g, 45 mmol) in anhydrous dimethylformamide (DMF, 80 mL) under a nitrogen atmosphere at 0°C, add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (7.5 g, 37.3 mmol) in DMF (20 mL) dropwise over 30 minutes.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases, indicating complete formation of the alkoxide.

-

Cool the reaction mixture back to 0°C and add a solution of 1-fluoro-3-nitrobenzene (5.8 g, 41.0 mmol) in DMF (10 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the title intermediate as a pale yellow solid.

Step 2: Synthesis of this compound

-

To a solution of tert-butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate (10.0 g, 31.0 mmol) in methanol (150 mL), add palladium on carbon (10 wt. % Pd/C, 1.0 g) carefully under a nitrogen atmosphere.

-

Seal the reaction vessel, evacuate, and backfill with hydrogen gas (H₂) from a balloon or a hydrogenation apparatus.

-

Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, which is often of sufficient purity for subsequent steps. If necessary, it can be recrystallized or further purified by chromatography.

Pathway II: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming C-O bonds under mild, neutral conditions, and is particularly valuable for substrates that are sensitive to strong bases.[1][2]

Principle & Rationale: This reaction couples an alcohol with a pronucleophile (here, 3-nitrophenol) through a redox process involving a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[3] The reaction proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the current achiral substrate. Its primary advantage is the mild conditions, which offer excellent functional group tolerance.[4]

Detailed Experimental Protocol: Pathway II

Step 1: Synthesis of tert-butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate via Mitsunobu Reaction

-

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (5.0 g, 24.8 mmol), 3-nitrophenol (4.1 g, 29.8 mmol), and triphenylphosphine (PPh₃, 7.8 g, 29.8 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) under a nitrogen atmosphere, cool the mixture to 0°C in an ice bath.

-

Add diisopropyl azodicarboxylate (DIAD, 6.0 g, 29.8 mmol) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the solvent under reduced pressure.

-

The crude residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify by column chromatography on silica gel to isolate the desired nitro-ether intermediate.

Step 2: Nitro Group Reduction

-

This step is identical to Step 2 in Pathway I. The isolated nitro-ether intermediate is reduced via catalytic hydrogenation (e.g., H₂ with Pd/C) to afford the final product.[5][6]

Pathway III: Buchwald-Hartwig C-O Cross-Coupling

The Buchwald-Hartwig amination is renowned for C-N bond formation, but related palladium-catalyzed systems are also highly effective for constructing C-O bonds.[7][8] This method is exceptionally versatile but often requires more specialized and costly catalysts and ligands.

Principle & Rationale: This pathway involves the palladium-catalyzed cross-coupling of an alcohol with an aryl halide (e.g., 1-bromo-3-nitrobenzene).[9][10] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination and deprotonation of the alcohol, and reductive elimination to form the C-O bond and regenerate the catalyst. The choice of phosphine ligand is critical for reaction efficiency.[11]

Conceptual Protocol: Pathway III

Step 1: Synthesis of tert-butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate via Buchwald-Hartwig Coupling

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with 1-bromo-3-nitrobenzene (1.0 eq), tert-butyl 4-hydroxypiperidine-1-carboxylate (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., SPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., cesium carbonate, Cs₂CO₃, or potassium phosphate, K₃PO₄, 1.5-2.0 eq).

-

Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Seal the vessel and heat the reaction mixture to 80-110°C for 12-24 hours.

-

After cooling, dilute the mixture with an organic solvent, filter to remove inorganic salts, and concentrate.

-

Purify the residue by column chromatography to yield the nitro-ether intermediate.

Step 2: Nitro Group Reduction

-

This step is identical to Step 2 in Pathway I, involving the catalytic hydrogenation of the nitro intermediate to the final aniline product.

Synthesis of Key Starting Material: Tert-butyl 4-hydroxypiperidine-1-carboxylate

The availability of this key precursor is essential for all discussed pathways. It is commonly prepared via two main routes.

Route A: Boc Protection of 4-Hydroxypiperidine This is the most straightforward method. 4-Hydroxypiperidine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base like triethylamine (TEA) or in a biphasic system with sodium bicarbonate.[12]

Route B: Reduction of N-Boc-4-piperidone N-Boc-4-piperidone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.[13] This method is often preferred for large-scale production starting from the more accessible 4-piperidone.

Comparative Analysis of Synthetic Pathways

| Parameter | Pathway I: SNAr & Reduction | Pathway II: Mitsunobu | Pathway III: Buchwald-Hartwig |

| Reagent Cost | Low. NaH and 1-fluoro-3-nitrobenzene are inexpensive bulk chemicals. | High. PPh₃ and DIAD/DEAD are costly, especially at scale. | Very High. Palladium catalysts and specialized phosphine ligands are expensive. |

| Scalability | Excellent. The reaction is robust and uses standard industrial equipment. | Moderate. Stoichiometric byproducts (phosphine oxide, hydrazine) can complicate purification at large scale. | Moderate to Low. Catalyst cost and sensitivity can be prohibitive for very large scales. |

| Reaction Conditions | Requires a strong base (NaH), which demands careful handling. | Very mild and neutral conditions. | Requires inert atmosphere and elevated temperatures. |

| Safety Concerns | NaH is flammable and water-reactive. Catalytic hydrogenation requires specialized equipment. | Azodicarboxylates can be hazardous.[4] | Pyrophoric phosphine ligands and flammable solvents. |

| Typical Overall Yield | High | Good to High | Good to High |

| Key Advantage | Cost-effectiveness and proven scalability. | Exceptional mildness and functional group tolerance. | Broad substrate scope (can tolerate different aryl halides). |

Conclusion and Recommendation

For the synthesis of this compound, the SNAr and Reduction Pathway (Pathway I) stands out as the most practical and economically viable method for both laboratory and industrial-scale production. Its reliance on inexpensive, readily available starting materials and its straightforward, high-yielding steps make it the superior choice for routine synthesis.

The Mitsunobu Reaction (Pathway II) serves as an excellent alternative when substrate sensitivity is a primary concern or when base-sensitive functional groups are present elsewhere in the molecule. Its mild conditions are a significant advantage, albeit at a higher cost.

The Buchwald-Hartwig C-O Coupling (Pathway III) represents a powerful, modern tool that offers great flexibility. However, given the high cost of the requisite catalysts and ligands, it is best reserved for situations where the other methods have failed or for the synthesis of complex, high-value analogues where cost is a secondary consideration.

Ultimately, the optimal choice of synthesis depends on the specific goals of the research program, balancing factors of cost, scale, timeline, and available expertise.

References

- Wang, M., Wang, W., & Qiao, R. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. (Note: While not the exact target molecule, this reference demonstrates a similar ether synthesis methodology).

-

Google Patents. (2009). Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. WO2009133778A1.

-

Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.

-

Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

-

ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

-

Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.

-

TCI Chemicals. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4.

-

ResearchGate. (n.d.). Optimization experiments for reduction of 3-nitrophenol to 3-aminophenol.

-

Google Patents. (2015). Synthesis method of N-boc-4-hydroxypiperidine. CN104628625A.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

-

Organic Synthesis. (n.d.). Mitsunobu reaction.

-

Google Patents. (1981). Stepwise reduction of p-nitrophenol. US4264525A.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination.

-

National Institutes of Health (NIH). (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.

- Zhang, Y., et al. (2016). Catalytic reduction–adsorption for removal of p-nitrophenol and its conversion p-aminophenol from water by gold nanoparticles. RSC Advances, 6(21), 17295-17303.

-

University of Canterbury. (n.d.). Reduction of 4-Nitrophenol to 4-Aminophenol.

-

TCI Chemicals. (n.d.). Mitsunobu Reaction.

-

PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate.

-

Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.

-

Google Patents. (2017). Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate. CN106432056A.

-

TCI Chemicals. (n.d.). Mitsunobu Reaction Product Brochure.

-

MDPI. (2023). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.

-

PharmaCompass. (n.d.). tert-butyl 4-hydroxypiperidin-1-carboxylate.

-

Benchchem. (n.d.). Synthesis routes of N-Boc-4-hydroxypiperidine.

-

Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. (n.d.). ARKIVOC.

-

Google Patents. (2017). Buchwald-hartwig arylation method for the preparation of tertiary amines. EP3176161A1.

-

Chem-Impex. (n.d.). Boc-(4-hydroxy)piperidine.

Sources

- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. US4264525A - Stepwise reduction of p-nitrophenol - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. atlanchimpharma.com [atlanchimpharma.com]

- 11. EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines - Google Patents [patents.google.com]

- 12. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 13. Synthesis routes of N-Boc-4-hydroxypiperidine [benchchem.com]

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to Tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate

Introduction: Elucidating the Molecular Architecture

In the landscape of modern drug discovery and development, the precise characterization of molecular structures is a cornerstone of scientific rigor. Tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents, presents a fascinating case study in the application of advanced spectroscopic techniques. Its structure, a composite of a Boc-protected piperidine ring linked via an ether bridge to an aminophenyl moiety, requires a multi-faceted analytical approach for unambiguous confirmation.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data pertinent to this compound. Moving beyond a mere presentation of data, this document delves into the causality behind the observed and predicted spectral features, offering field-proven insights for researchers, scientists, and professionals in drug development. The protocols and interpretations herein are designed to serve as a self-validating system for the structural elucidation of this and structurally related compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule.[1][2][3][4] The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of each nucleus, providing a detailed fingerprint of the molecular structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically employed to simplify the spectrum to a series of single lines for each unique carbon atom.

Workflow for NMR Analysis:

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectroscopic Data

While experimental data for this specific molecule is not publicly available, a highly accurate prediction of the ¹H NMR spectrum can be synthesized based on established chemical shift values for its constituent fragments.[5][6][7][8][9][10]

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.15 | t | 1H | Ar-H | Aromatic proton coupled to two adjacent aromatic protons. |

| ~6.40-6.60 | m | 3H | Ar-H | Remaining aromatic protons. |

| ~4.90 | s (br) | 2H | -NH₂ | Amine protons, often broad and exchangeable with D₂O. |

| ~4.40 | m | 1H | O-CH (piperidine) | Proton on the carbon bearing the phenoxy group, deshielded by the electronegative oxygen. |

| ~3.70 | m | 2H | N-CH₂ (piperidine, axial) | Axial protons on the carbons adjacent to the nitrogen, deshielded by the nitrogen. |

| ~3.20 | m | 2H | N-CH₂ (piperidine, equatorial) | Equatorial protons on the carbons adjacent to the nitrogen. |

| ~2.00 | m | 2H | CH₂ (piperidine, axial) | Axial protons on the remaining piperidine carbons. |

| ~1.70 | m | 2H | CH₂ (piperidine, equatorial) | Equatorial protons on the remaining piperidine carbons. |

| 1.47 | s | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. |

Predicted ¹³C NMR Spectroscopic Data

Similarly, the ¹³C NMR spectrum can be reliably predicted.[11][12][13][14]

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.0 | Ar-C-O | Aromatic carbon attached to the ether oxygen, significantly deshielded. |

| ~155.0 | C=O (Boc) | Carbonyl carbon of the tert-butoxycarbonyl protecting group. |

| ~148.0 | Ar-C-NH₂ | Aromatic carbon attached to the amino group. |

| ~130.0 | Ar-CH | Aromatic methine carbon. |

| ~108.0 | Ar-CH | Aromatic methine carbon. |

| ~105.0 | Ar-CH | Aromatic methine carbon. |

| ~101.0 | Ar-CH | Aromatic methine carbon. |

| ~80.0 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~72.0 | O-CH (piperidine) | Piperidine carbon attached to the ether oxygen. |

| ~44.0 | N-CH₂ (piperidine) | Piperidine carbons adjacent to the nitrogen. |

| ~31.0 | CH₂ (piperidine) | Remaining piperidine carbons. |

| ~28.5 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. |

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.[15][16][17][18][19]

Experimental Protocol: Mass Spectrometry Data Acquisition

The choice of ionization technique is critical for obtaining meaningful mass spectra.

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into an electrospray ionization source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Acquire the mass spectrum in positive ion mode, as the basic nitrogen atoms in the molecule are readily protonated.

-

The expected molecular ion will be observed as the protonated species [M+H]⁺.

Workflow for Mass Spectrometry Analysis:

Caption: Workflow for Mass Spectrometry sample preparation, data acquisition, and analysis.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₁₆H₂₄N₂O₂. The calculated monoisotopic mass is approximately 292.18 g/mol .

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (predicted) | Ion | Rationale |

| 293.19 | [M+H]⁺ | The protonated molecular ion. |

| 237.15 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group. |

| 193.13 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group. |

| 108.06 | [C₆H₆NO]⁺ | Cleavage of the ether bond, resulting in the aminophenoxy fragment. |

| 57.07 | [C₄H₉]⁺ | The tert-butyl cation. |

The fragmentation pattern is a key diagnostic tool. The initial loss of isobutylene (56 Da) from the Boc group is a characteristic fragmentation pathway for N-Boc protected amines. Subsequent loss of CO₂ (44 Da) can also occur. Cleavage of the ether linkage is another expected fragmentation, yielding ions corresponding to the aminophenoxy and the piperidine moieties.[20][21][22][23][24]

III. Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of this compound is a testament to the synergistic power of NMR and mass spectrometry. While NMR provides a detailed map of the carbon-hydrogen framework and the connectivity of the molecule, mass spectrometry confirms the molecular weight and offers complementary structural information through predictable fragmentation pathways. The predicted data presented in this guide, grounded in fundamental spectroscopic principles and data from analogous structures, provides a robust framework for the verification of this important pharmaceutical intermediate. This self-validating approach, combining predictive analysis with established experimental protocols, ensures the highest degree of scientific integrity and trustworthiness in the characterization of novel compounds.

IV. References

-

Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). University of Alberta. Retrieved January 22, 2026, from [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). Wishart Research Group. Retrieved January 22, 2026, from [Link]

-

Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 15-20. Retrieved January 22, 2026, from [Link]

-

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (n.d.). Longdom Publishing. Retrieved January 22, 2026, from [Link]

-

Tong, F., Lin, Z., & Chen, Y. (2018). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Taibah University for Science, 12(4), 437-444. Retrieved January 22, 2026, from [Link]

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Retrieved January 22, 2026, from [Link]

-

Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). (2024). Mestrelab Research. Retrieved January 22, 2026, from [Link]

-

Meiler, J., & Will, M. (2001). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 73(15), 3505-3511. Retrieved January 22, 2026, from [Link]

-

Principles of NMR. (n.d.). Process NMR Associates. Retrieved January 22, 2026, from [Link]

-

NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes. Retrieved January 22, 2026, from [Link]

-

Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 79(9), 3799-3808. Retrieved January 22, 2026, from [Link]

-

A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023, August 23). ACD/Labs. Retrieved January 22, 2026, from [Link]

-

Mass Spectrometry Ionization: Key Techniques Explained. (2024, January 2). Technology Networks. Retrieved January 22, 2026, from [Link]

-

Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved January 22, 2026, from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Slideshare. Retrieved January 22, 2026, from [Link]

-

Interpreting Mass Spectra. (2024, May 27). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

Mass Spectrometry Tutorial. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved January 22, 2026, from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 11). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). University of Wisconsin-La Crosse. Retrieved January 22, 2026, from [Link]

-

Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved January 22, 2026, from [Link]

-

Interpretation of mass spectra. (n.d.). Saarland University. Retrieved January 22, 2026, from [Link]

-

NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. microbenotes.com [microbenotes.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 6. spectroscopyeurope.com [spectroscopyeurope.com]

- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CASPRE [caspre.ca]

- 12. tandfonline.com [tandfonline.com]

- 13. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. acdlabs.com [acdlabs.com]

- 16. technologynetworks.com [technologynetworks.com]

- 17. Mass spectrometry and ionization techniques | PPTX [slideshare.net]

- 18. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]

- 19. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. whitman.edu [whitman.edu]

- 23. scienceready.com.au [scienceready.com.au]

- 24. uni-saarland.de [uni-saarland.de]

A Guide to the Comprehensive Purity Analysis of Tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate

Introduction: The Critical Role of a Key Intermediate

Tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate is more than a complex chemical name; it is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motifs—a Boc-protected piperidine ring linked to an aminophenoxy group—make it a versatile synthon for developing novel therapeutics. The purity of this intermediate is not a mere quality control checkpoint; it is the foundation upon which the safety and efficacy of the final drug product are built. Impurities, even at trace levels, can carry through the synthetic pathway, potentially leading to undesired side reactions, reduced yield, and the formation of toxic or immunogenic species in the final API.[1][2]

This guide provides a comprehensive framework for the purity analysis of this compound. It moves beyond a simple recitation of methods to explain the scientific rationale behind an integrated, orthogonal analytical strategy. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the highest standards of quality and regulatory compliance.

The Synthetic Landscape and Anticipated Impurity Profile

A robust analytical strategy begins with a thorough understanding of the synthetic route. The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination, coupling a protected piperidine derivative with a derivative of 3-aminophenol.

This understanding allows us to anticipate a specific profile of potential impurities, which, in accordance with the International Council for Harmonisation (ICH) guidelines, can be classified into several categories.[2][3]

-

Organic Impurities:

-

Starting Materials: Unreacted 3-aminophenol, tert-butyl 4-hydroxypiperidine-1-carboxylate, or their activated derivatives.

-

Intermediates: Incompletely reacted intermediates from the synthetic pathway.

-

By-products: Products from side reactions, such as dialkylation products or isomers (e.g., ortho- or para-substituted analogues).

-

Degradation Products: Impurities formed during synthesis, work-up, or storage, potentially through oxidation of the amino group or hydrolysis of the Boc-protecting group.

-

-

Inorganic Impurities:

-

Catalysts: Residual palladium or copper catalysts if a cross-coupling reaction is employed.[4]

-

Reagents: Inorganic salts or bases used in the reaction.

-

-

Residual Solvents:

-

Organic solvents used during the reaction, extraction, and purification steps (e.g., THF, DMF, Ethyl Acetate).

-

The following diagram illustrates the relationship between the synthesis and the potential impurity classes that must be targeted for analysis.

Caption: Origin of potential impurities from the synthetic process.

An Orthogonal Analytical Approach: The Cornerstone of Trustworthiness

Relying on a single analytical technique is insufficient for a comprehensive purity assessment. Each method has inherent biases and limitations. For instance, High-Performance Liquid Chromatography (HPLC) is excellent for non-volatile organic impurities but is blind to residual solvents and most inorganic impurities.[5] A trustworthy, self-validating system employs an orthogonal approach, utilizing multiple analytical techniques with different separation and detection principles to provide a complete picture of the compound's purity.[6][7]

Our recommended analytical workflow is designed to ensure that what is missed by one technique is detected by another.

Caption: Orthogonal analytical workflow for purity determination.

Core Analytical Methodologies: In-Depth Protocols

The following sections detail the primary techniques for the purity assessment of this compound. The causality behind each choice is to create a robust, cross-verifiable dataset.

High-Performance Liquid Chromatography (HPLC) for Assay and Organic Impurities

Expertise & Rationale: HPLC with UV/Photodiode Array (PDA) detection is the gold standard for quantifying the main component (assay) and detecting structurally related organic impurities.[5] A reverse-phase method is chosen due to the moderate polarity of the target molecule. The use of a PDA detector is critical; it not only quantifies impurities but also provides UV spectral data, which helps in preliminary identification and in distinguishing co-eluting peaks.

Detailed Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

-

Chromatographic Conditions:

-

The parameters below are a validated starting point. Method optimization may be required based on the specific impurity profile observed.

-

| Parameter | Condition |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient Program | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

| Detector | PDA at 254 nm (monitor 210-400 nm for peak purity) |

-

Data Analysis:

-

Assay: Calculate the purity by area normalization (% Area). For higher accuracy, a quantitative assay against a qualified reference standard is required.

-

Impurity Profiling: Report all impurities above the reporting threshold (e.g., 0.05% as per ICH Q3A guidelines).[3][8] Any impurity exceeding the identification threshold (e.g., 0.10%) must be structurally characterized.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Expertise & Rationale: Residual solvents are process-related impurities that must be controlled according to ICH Q3C guidelines. Headspace Gas Chromatography (HS-GC) is the preferred technique as it introduces only volatile components into the system, protecting the instrument and providing excellent sensitivity.[6] Coupling with a Mass Spectrometer (MS) allows for positive identification of the solvents based on their mass spectra, providing a higher level of confidence than FID detection alone.[9]

Detailed Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide - DMSO) that does not interfere with the analytes of interest. Crimp the vial securely.

-

GC-MS Conditions:

| Parameter | Condition |

| System | Headspace Sampler coupled to a GC-MS |

| HS Vial Temp | 100 °C |

| HS Loop Temp | 110 °C |

| HS Transfer Line | 120 °C |

| GC Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Oven Program | Initial 40 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 35-350 amu |

-

Data Analysis: Identify and quantify solvents by comparing retention times and mass spectra against a calibrated standard mixture of expected solvents. Report results in parts-per-million (ppm) and compare against ICH Q3C limits.

NMR Spectroscopy for Structural Confirmation and Elucidation

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure confirmation.[10] While HPLC confirms purity relative to other components, ¹H and ¹³C NMR confirm that the main component is indeed the correct molecule.[11] Furthermore, NMR can detect impurities that may co-elute with the main peak in HPLC and is invaluable for the structural elucidation of unknown impurities isolated via preparative chromatography.[12]

Detailed Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition Parameters (Typical 400 MHz Spectrometer):

-

¹H NMR: Acquire a standard proton spectrum. The integration of aromatic vs. aliphatic vs. Boc-group protons should be consistent with the structure.

-

¹³C NMR / DEPT-135: Acquire a carbon spectrum and a DEPT-135 experiment to confirm the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

2D NMR (if needed): For complex spectra or for structure elucidation of an unknown, acquire 2D experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation).

-

-

Data Analysis:

-

Structural Verification: Compare the observed chemical shifts, coupling constants, and integrations with the expected values for this compound.

-

Purity Estimation: The absence of significant unassigned signals in the ¹H NMR spectrum provides a semi-quantitative measure of purity. Impurities with different proton environments will be visible.

-

Data Interpretation and Reporting: A Consolidated View

The final step is to synthesize the data from all orthogonal methods into a single, coherent purity statement.

Data Summary Table:

| Analytical Technique | Parameter Measured | Typical Specification | Result Example |

| HPLC | Assay (% Area) | ≥ 98.0% | 99.5%[13] |

| HPLC | Individual Unspecified Impurity | ≤ 0.10% | 0.08% (at RRT 1.15) |

| HPLC | Total Impurities | ≤ 1.0% | 0.35% |

| GC-MS | Residual Solvents (e.g., Ethyl Acetate) | Per ICH Q3C | < 500 ppm |

| Karl Fischer | Water Content | ≤ 0.5% | 0.12% |

| NMR | Structural Confirmation | Conforms to Structure | Conforms |

This integrated approach ensures that the reported purity value is not just a number from a single chromatogram but a well-substantiated assessment of the material's quality, fit for its purpose in the demanding environment of pharmaceutical synthesis.

References

- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

- Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate.

-

Purity Assay (Pharmaceutical Testing). Pathogenia. [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

Quality Control Instruments. Hyma Synthesis Pvt. Ltd. [Link]

-

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. PubChem, National Institutes of Health. [Link]

-

MSDS of tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate. Watson International. [Link]

-

Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. [Link]

-

ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

-

Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]

-

Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

-

(PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

-

Analytical Method Development for Intermediate Purity & Impurities. LinkedIn. [Link]

-

Q3B(R2) Impurities in New Drug Products. European Medicines Agency (EMA). [Link]

-

(PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

-

Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

-

Tert-Butyl 4-(4-Aminophenyl)Piperidine-1-Carboxylate 97.0%(HPLC). Pure Synth. [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric piperidine-3,4-dicarboxylic acids. Royal Society of Chemistry. [Link]

-

Spectroscopy Methods of structure determination. University of Calgary. [Link]

-

Guideline for Impurities in New Active Pharmaceutical Ingredient. The Gambia Medicines Control Agency. [Link]

-

ICH Q3B(R) Guideline Impurities in New Drug Products. IKEV. [Link]

-

Structure Elucidation by NMR in Organic Chemistry. Wiley. [Link]

-

Structure Elucidation and NMR. Hypha Discovery. [Link]

-

Structure Elucidation. University of Thi-Qar. [Link]

Sources

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. database.ich.org [database.ich.org]

- 4. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 6. pathogenia.com [pathogenia.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. researchgate.net [researchgate.net]

- 12. smbstcollege.com [smbstcollege.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Biological Activity of Aminophenoxy Piperidine Derivatives as CCR5 Antagonists

Abstract: The piperidine moiety is a foundational scaffold in medicinal chemistry, present in a wide array of pharmaceuticals due to its favorable physicochemical properties and synthetic tractability.[1][2] This guide focuses on a specific, therapeutically significant class: aminophenoxy piperidine derivatives engineered as antagonists of the C-C chemokine receptor type 5 (CCR5). We will explore the critical role of CCR5 in immunopathology, particularly in HIV-1 viral entry, and detail the mechanism of action by which these derivatives exert their inhibitory effects. This document provides an in-depth look at the experimental workflows for the characterization of these compounds, from synthesis to biological evaluation, and discusses key structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Introduction to Aminophenoxy Piperidine Derivatives

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged structure in drug design.[1][3] Its derivatives are found in over twenty classes of pharmaceuticals, ranging from antipsychotics to opioids.[1][4] The aminophenoxy piperidine scaffold combines the piperidine ring with an aminophenoxy moiety, creating a versatile backbone for functionalization and optimization of biological activity. This particular arrangement has proven to be highly effective in targeting G protein-coupled receptors (GPCRs), with CCR5 being a prominent example.

The Central Role of CCR5 and its Antagonism

2.1 CCR5: A Key Player in HIV-1 Entry

The C-C chemokine receptor type 5 (CCR5) is a member of the GPCR superfamily and is primarily expressed on the surface of various immune cells, including T-cells, macrophages, and dendritic cells. Its endogenous ligands are chemokines such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). In the context of infectious disease, CCR5 gained significant attention as a critical co-receptor for the entry of the most common strains of Human Immunodeficiency Virus-1 (HIV-1) into host cells.

The process of HIV-1 entry is a multi-step cascade. The viral envelope glycoprotein, gp120, first binds to the CD4 receptor on the host cell surface. This initial binding event induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic strains of HIV-1, is CCR5. The interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and subsequent entry of the viral capsid into the cytoplasm.

2.2 Mechanism of Action: Allosteric Inhibition

Aminophenoxy piperidine derivatives function as non-competitive, allosteric inhibitors of CCR5. Unlike the natural chemokine ligands that bind to the orthosteric site, these small molecules bind to a hydrophobic pocket within the transmembrane helices of the receptor. This binding event induces a conformational change in the receptor that prevents the gp120-CD4 complex from effectively engaging with CCR5, thereby blocking the final step required for membrane fusion. This allosteric mechanism is advantageous as it does not compete with the high concentrations of endogenous chemokines that may be present during an inflammatory response.

Experimental Workflows for Characterization

The development and validation of novel aminophenoxy piperidine-based CCR5 antagonists involve a multi-step, iterative process encompassing chemical synthesis, in vitro characterization, and in vivo evaluation.

3.1 Synthesis of Aminophenoxy Piperidine Derivatives

The synthesis of these derivatives typically involves a convergent approach where the piperidine core, the aminophenoxy linker, and various functional groups are assembled in a stepwise manner. A general synthetic scheme often starts with commercially available substituted piperidines and phenols, which are coupled through various reactions such as nucleophilic aromatic substitution or etherification. Further modifications can be made to the piperidine nitrogen and other positions on the aromatic rings to explore structure-activity relationships.[5]

3.2 In Vitro Evaluation: A Self-Validating Cascade

A robust in vitro testing cascade is crucial to characterize the potency, selectivity, and mechanism of action of newly synthesized compounds.

3.2.1 Primary Assay: CCR5 Radioligand Binding Assay

-

Objective: To determine the affinity of the test compound for the CCR5 receptor.

-

Principle: This competitive binding assay utilizes a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α) and cell membranes expressing the CCR5 receptor. The test compound is incubated with the membranes and the radioligand. The amount of radioligand displaced by the test compound is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

-

Causality: This initial screen directly assesses the compound's ability to interact with the target receptor, providing a fundamental measure of its potential as a CCR5 antagonist.

3.2.2 Functional Assay: HIV-1 Entry Inhibition Assay

-

Objective: To measure the ability of the compound to inhibit the entry of R5-tropic HIV-1 into host cells.

-

Principle: This cell-based assay uses a reporter virus system. Host cells expressing CD4 and CCR5 are infected with an R5-tropic HIV-1 strain that carries a reporter gene (e.g., luciferase or β-galactosidase). The level of reporter gene expression is proportional to the extent of viral entry. The assay is performed in the presence of varying concentrations of the test compound, and the half-maximal effective concentration (EC50) is determined.

-

Causality: This assay provides a direct measure of the compound's antiviral activity and confirms that the observed binding affinity translates into functional inhibition of the biological process of interest. A potent EC50 value in the nanomolar range is a key indicator of a promising lead compound.[6]

3.2.3 Selectivity Assays

-

Objective: To ensure the compound is selective for CCR5 over other related chemokine receptors (e.g., CCR1, CCR2, CXCR4) and other off-target proteins (e.g., hERG channel).

-

Principle: Similar binding or functional assays are conducted using cell lines expressing these other receptors. A compound is considered selective if its potency against CCR5 is significantly higher (typically >100-fold) than its potency against other receptors.

-

Causality: High selectivity is crucial for minimizing off-target side effects and ensuring a favorable safety profile. For instance, inhibition of the hERG channel can lead to cardiac toxicity.[7]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the aminophenoxy piperidine scaffold has yielded valuable insights into the key structural features required for potent CCR5 antagonism.

| Modification Area | Observation | Implication |

| Piperidine Nitrogen Substituent | Bulky, hydrophobic groups are generally favored. | This region likely interacts with a hydrophobic pocket in the receptor. |

| Aminophenoxy Linker | The length and rigidity of the linker are critical. | Proper positioning of the aromatic moieties within the binding pocket is essential. |

| Aromatic Ring Substituents | Introduction of small hydrophobic groups on the central phenyl ring can increase binding affinity.[6] | Fine-tuning of van der Waals interactions can enhance potency. |

| Stereochemistry | The stereochemistry of chiral centers within the molecule can significantly impact activity. | The three-dimensional arrangement of the molecule must be complementary to the receptor's binding site. |

Signaling Pathway Analysis

5.1 CCR5-Mediated Signaling

Upon binding of its natural chemokine ligands, CCR5 couples to intracellular heterotrimeric G proteins, primarily of the Gi/o family. This leads to the dissociation of the Gα and Gβγ subunits, which in turn initiate downstream signaling cascades. Key events include:

-

Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

-

Activation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

-

Activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation.

-

Activation of the mitogen-activated protein kinase (MAPK) pathway, which regulates gene expression and cell differentiation.

These signaling events ultimately lead to the chemotactic migration of immune cells to sites of inflammation.

5.2 Impact of Allosteric Antagonism

Aminophenoxy piperidine derivatives, by binding to an allosteric site, stabilize a conformation of the CCR5 receptor that is unable to effectively couple to G proteins, even in the presence of endogenous chemokines. This prevents the initiation of the downstream signaling cascades described above. Furthermore, this allosteric modulation prevents the conformational changes in CCR5 that are necessary for HIV-1 gp120 binding and subsequent viral entry.

Caption: CCR5 signaling and inhibition by aminophenoxy piperidine derivatives.

Conclusion and Future Directions

Aminophenoxy piperidine derivatives represent a highly successful class of CCR5 antagonists, with some members having progressed to clinical use for the treatment of HIV-1 infection. The deep understanding of their mechanism of action and structure-activity relationships has been instrumental in their development. Future research in this area may focus on:

-

Exploring new therapeutic indications: Given the role of CCR5 in various inflammatory and autoimmune diseases, these compounds could be repurposed for other conditions.

-

Developing compounds with improved pharmacokinetic profiles: Optimizing properties such as oral bioavailability and half-life remains an ongoing effort.[8]

-

Overcoming viral resistance: While less common than with other classes of antiretrovirals, resistance to CCR5 antagonists can emerge. Designing next-generation inhibitors that are active against resistant strains is a key priority.

The aminophenoxy piperidine scaffold continues to be a valuable starting point for the design of novel therapeutics targeting CCR5 and other GPCRs. The principles and experimental workflows outlined in this guide provide a solid foundation for researchers and drug developers working in this exciting field.

References

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

-

Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. [Link]

-

Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. [Link]

-

Piperidine. Wikipedia. [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PubMed Central. [Link]

-

Synthesis of piperidine appended benzophenone analogs via amide linkage... ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR. [Link]

-

Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. [Link]

-

Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. PubMed. [Link]

-

Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLOS One. [Link]

-

CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. PubMed. [Link]

-

Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. Semantic Scholar. [Link]

-

CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. PubMed Central. [Link]

-

CCR5 receptor antagonist. Wikipedia. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. ijnrd.org [ijnrd.org]

- 5. mdpi.com [mdpi.com]

- 6. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

The Strategic Deployment of Boc-Protected Piperidines in Modern Drug Discovery: A Technical Guide

Introduction: The Piperidine Scaffold and the Imperative of Protection

The piperidine ring is a preeminent scaffold in medicinal chemistry, forming the core of a vast number of clinically approved drugs and investigational agents.[1][2][3][4] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability, and its capacity to present substituents in a well-defined three-dimensional orientation for optimal target engagement.[2][5] However, the inherent nucleophilicity and basicity of the piperidine nitrogen often necessitate a strategic intervention during multi-step syntheses to prevent unwanted side reactions. This is where the concept of protecting groups becomes paramount, and among them, the tert-butyloxycarbonyl (Boc) group stands out as a particularly versatile and reliable tool.[6][7][8]

This technical guide provides an in-depth exploration of the role of Boc-protected piperidines in drug discovery. We will delve into the underlying principles of Boc protection and deprotection, provide validated experimental protocols, and illustrate how this strategy is leveraged to construct complex molecular architectures and drive structure-activity relationship (SAR) studies.

The Boc Protecting Group: A Chemist's Ally

The Boc group is a carbamate-based protecting group that temporarily masks the reactivity of the piperidine nitrogen.[9] Its widespread adoption is attributable to a favorable combination of stability and controlled lability.

Key Characteristics of the Boc Group:

-

Stability: The Boc group is robust and stable under a wide range of non-acidic conditions, including exposure to most nucleophiles, bases, and reducing agents.[9][10] This stability is crucial for ensuring its integrity during subsequent synthetic transformations on other parts of the molecule.

-

Acid Lability: The key to the Boc group's utility lies in its facile removal under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation, which subsequently fragments into isobutene and a proton.[11] The resulting carbamic acid is unstable and readily decarboxylates to liberate the free amine.[11]

-

Orthogonality: The distinct deprotection conditions for the Boc group (acidic) compared to other common protecting groups like Fmoc (basic) and Cbz (hydrogenolysis) allow for selective deprotection in a multi-step synthesis, a strategy known as orthogonal protection.[9][10]

Synthesis of Boc-Protected Piperidine Scaffolds

The generation of Boc-protected piperidines can be broadly approached in two ways: by protecting a pre-existing piperidine ring or by constructing the piperidine ring with the Boc group already in place.

Protocol 1: N-Boc Protection of a Piperidine Derivative

This protocol describes a general and highly efficient method for the N-Boc protection of a piperidine starting material.

Materials:

-

Piperidine derivative (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.3 eq)[12]

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (as needed)

-

Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN)[12]

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the piperidine derivative (1.0 eq) in a suitable solvent (e.g., DCM) to a concentration of 0.1-0.5 M.[12]

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.3 eq) to the solution.[12] If the piperidine starting material is a salt (e.g., hydrochloride), add a base such as triethylamine (1.1 - 1.5 eq) to neutralize the acid.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[12]

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[12]

-

Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.[13]

-

Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-protected piperidine, which can be further purified by flash column chromatography if necessary.

Causality Behind Experimental Choices:

-

A slight excess of Boc₂O is used to ensure the reaction goes to completion.[12]

-

The choice of solvent is dictated by the solubility of the starting piperidine.[12]

-

A base is employed to neutralize any acid present or generated, which could otherwise protonate the starting amine, rendering it non-nucleophilic.[12]

Strategic Deprotection of the Boc Group

The removal of the Boc group is a critical step that unmasks the piperidine nitrogen for subsequent functionalization. The choice of deprotection method is dictated by the overall molecular structure and the presence of other acid-sensitive functional groups.

Comparative Analysis of Common Boc Deprotection Methods

| Method | Reagents/Conditions | Solvent | Temperature | Typical Reaction Time | Typical Yield | Notes |

| Acidic Deprotection | 5-50% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1-4 hours[13] | >95%[13] | A very common and effective method. The resulting trifluoroacetate salt may sometimes be difficult to handle.[13] |

| 4M Hydrochloric Acid (HCl) in Dioxane | Dioxane or Methanol | Room Temperature | 1-3 hours[13] | Quantitative[13] | The hydrochloride salt of the deprotected piperidine often precipitates, simplifying isolation.[13] | |

| Thermal Deprotection | High Temperature | Solvent-free or high-boiling solvent | >150 °C | Varies | Good to Excellent | A greener alternative that avoids the use of strong acids and chlorinated solvents.[14] |

| Microwave-Assisted Deprotection | Water | Water | High Temperature | < 15 minutes[13] | Good to Excellent | An environmentally friendly and rapid method.[13] |

Protocol 2: Acidic Deprotection using Trifluoroacetic Acid (TFA)

This protocol details a widely used method for Boc deprotection under acidic conditions.

Materials:

-

N-Boc-protected piperidine derivative (1.0 eq)

-

Trifluoroacetic Acid (TFA) (5-10 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc-protected piperidine derivative in DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[13]

-

Cool the solution to 0°C using an ice bath.[13]

-

Slowly add TFA (5-10 eq) to the stirred solution.[13]

-

Remove the ice bath and allow the reaction to warm to room temperature.[13]

-

Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[13]

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[13]

-

Neutralize the residue by adding a saturated aqueous solution of NaHCO₃ until the pH is basic.[13]

-